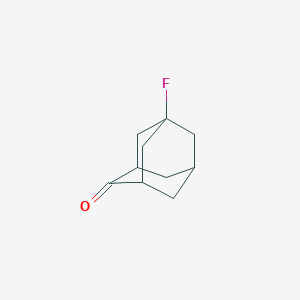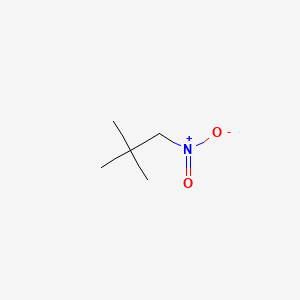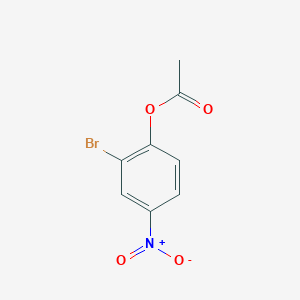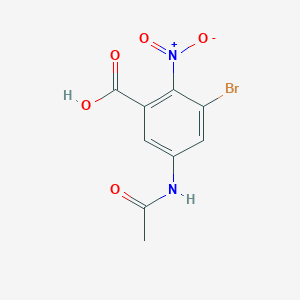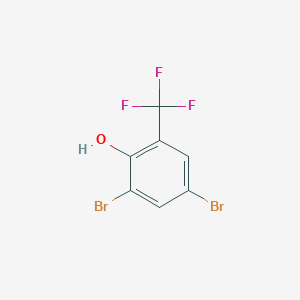
2,4-Dibromo-6-(trifluoromethyl)phenol
Vue d'ensemble
Description
“2,4-Dibromo-6-(trifluoromethyl)phenol” is a halogenated phenolic compound . It has a molecular weight of 319.9 . The IUPAC name for this compound is 2,4-dibromo-6-(trifluoromethyl)phenol .
Molecular Structure Analysis
The InChI code for “2,4-Dibromo-6-(trifluoromethyl)phenol” is1S/C7H3Br2F3O/c8-3-1-4 (7 (10,11)12)6 (13)5 (9)2-3/h1-2,13H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“2,4-Dibromo-6-(trifluoromethyl)phenol” is a powder at room temperature . It has a melting point of 57-58°C .Applications De Recherche Scientifique
Environmental and Toxicological Studies
2,4,6-Tribromophenol, closely related to 2,4-Dibromo-6-(trifluoromethyl)phenol, has been studied for its environmental concentrations and toxicology. It is produced as an intermediate in the synthesis of brominated flame retardants and as a degradation product of these substances. This chemical is widely found in the environment due to its many sources, including its use as a pesticide and its natural occurrence in some aquatic organisms. The environmental impact and toxicodynamics of these compounds are still areas requiring further research (Koch & Sures, 2018).
Photoluminescence and Electroluminescence in Technology
The derivative compound, 2',6'-bis(trifluoromethyl)-2,4'-bipyridine, used in iridium(III) complexes, has been investigated for its photoluminescence and electroluminescence properties. These properties are significant for their applications in organic light-emitting diodes (OLEDs), indicating potential technological applications of similar compounds (Jing, Zhao, & Zheng, 2017).
Chemical Reactions and Synthesis
2,4,6-Tris(trifluoromethyl)phenols, closely related to the compound , have been studied for their reactions with various main group and transition elements. These studies contribute to the understanding of the chemical properties and potential uses of such compounds in various synthetic applications (Roesky, Scholz, & Noltemeyer, 1990).
Hydrogen Bonding Studies
Research on similar compounds like 2,6-bis(trifluoromethyl)phenol has been conducted to understand the effects of hydrogen bonding on molecular geometry. Such studies are crucial for the development of materials and pharmaceuticals where the molecular structure plays a critical role (Kovács & Hargittai, 1998).
Adsorption and Environmental Cleanup
Activated carbon fibers (ACFs) have been used for the adsorption of various substituted phenols, including compounds similar to 2,4-Dibromo-6-(trifluoromethyl)phenol. Understanding the adsorption capacity and mechanism is vital for environmental cleanup and pollution control (Liu et al., 2010).
Safety And Hazards
This compound is considered hazardous. It has several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
2,4-dibromo-6-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPAQOCIUDXBHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549403 | |
| Record name | 2,4-Dibromo-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-(trifluoromethyl)phenol | |
CAS RN |
392-92-7 | |
| Record name | 2,4-Dibromo-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



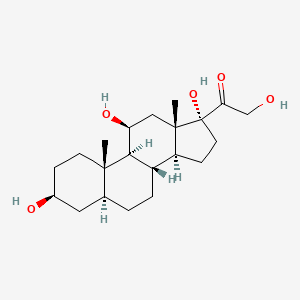
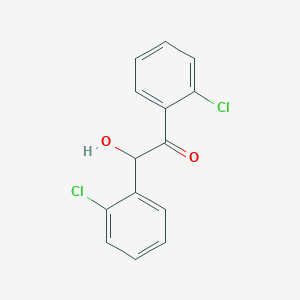
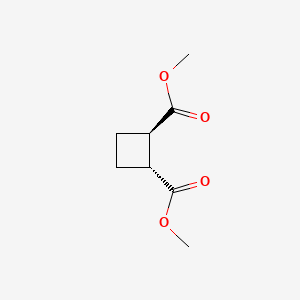
![2-(Benzo[d]isoxazol-3-yl)acetaldehyde](/img/structure/B1626714.png)
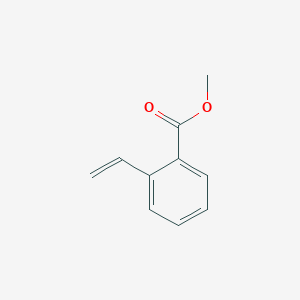

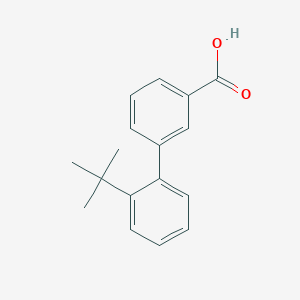
![Furo[3,4-b]pyrazine-2,5,7(1H)-trione](/img/structure/B1626724.png)
